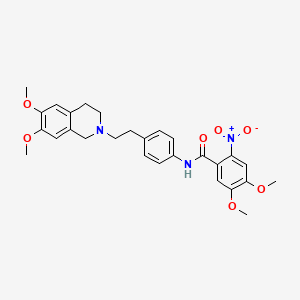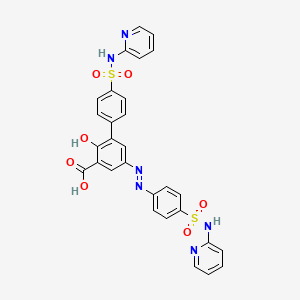
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile is a chemical compound with the molecular formula C16H15NO2 . It is used in various chemical reactions and has a molecular weight of 253.30 g/mol .
Synthesis Analysis
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile involves a reaction with potassium tert-butylate in tetrahydrofuran, methanol, and water . The reaction mixture is stirred at -78° C for 1.5 hours, then methanol is added and the mixture is heated at reflux for 30 minutes . The crude product is purified by column chromatography to yield 2-(3-(benzyloxy)-4-methoxyphenyl)-acetonitrile .Molecular Structure Analysis
The molecular structure of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows signals at 7.48-7.33 (m, 5H), 6.89-6.86 (m, 3H), 5.17 (s, 2H), 3.90 (s, 3H), 3.66 (s, 2H). The 13C NMR spectrum shows signals at 149.6, 148.6, 136.8, 128.8, 128.8, 128.2, 127.5, 127.5, 122.1, 120.9, 118.2, 113.8, 112.2, 71.2, 56.2, 23.3 .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
A study explored the oxidation of 2-methoxyphenols bearing an electron-withdrawing group, leading to the synthesis of various compounds, including those related to benzothiazoles, which are known for their antitumor properties. This process involves the use of (diacetoxy)iodobenzene (DAIB) in the presence of dienophiles, indicating potential applications in developing antitumor agents (Wells, Lowe, & Stevens, 2000).
Ion Sensing
Research on ion sensor properties demonstrated pronounced quenching in the fluorescence spectra of certain ligands, specifically for the Cu2+ ion among many metal ions. This finding suggests applications in environmental monitoring and analysis, such as determining Cu2+ concentration in tap water samples using fluorescence spectrometry (Ocak, 2020).
Synthesis of Organic Compounds
Another study presented a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. This synthesis route highlights the versatility of these compounds in organic synthesis, providing pathways to further chemical transformations (Wu, Gao, Chen, & Zhou, 2014).
Protective Group Chemistry
The intramolecular cyclization of 2,4-diarylbutyric acids, protected by isopropoxy or benzyloxy groups, showcases the application of these compounds in the synthesis of phenolic benzo[c]phenanthridine alkaloids. This highlights the role of protective groups in facilitating complex organic syntheses without affecting sensitive functional groups (Ishii, Chen, Ueki, Masuda, Morita, & Ishikawa, 1987).
Methodological Advances
Studies on the selective O-alkylation and dealkylation of flavonoids, including demethylation of 2'-methoxyacetophenones, demonstrate methodological advancements in organic chemistry, providing insights into the reactivity and selectivity of chemical reactions. This research contributes to the broader understanding of protecting group strategies in organic synthesis (Kawamura, Takatsuki, Torii, & Horie, 1994).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile involves the reaction of 3-(Benzyloxy)-4-methoxyphenol with chloroacetonitrile in the presence of a base.", "Starting Materials": ["3-(Benzyloxy)-4-methoxyphenol", "Chloroacetonitrile", "Base (e.g. potassium carbonate)"], "Reaction": ["Step 1: Dissolve 3-(Benzyloxy)-4-methoxyphenol and base in a solvent (e.g. DMF) and stir the mixture at room temperature.", "Step 2: Add chloroacetonitrile dropwise to the mixture with stirring and continue stirring for several hours.", "Step 3: Quench the reaction by adding water to the mixture and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1219796-86-7 |
Produktname |
2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile |
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.3 |
IUPAC-Name |
2-(4-methoxy-3-phenylmethoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C16H15NO3/c1-18-15-8-7-14(19-10-9-17)11-16(15)20-12-13-5-3-2-4-6-13/h2-8,11H,10,12H2,1H3 |
InChI-Schlüssel |
JYKWAYSTRDOLTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)OCC#N)OCC2=CC=CC=C2 |
Synonyme |
2-[3-Methoxy-4-(phenylmethoxy)phenoxy]acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



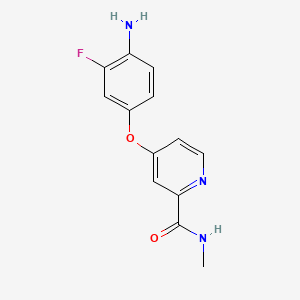
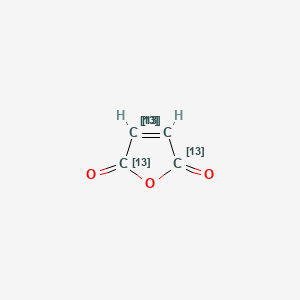
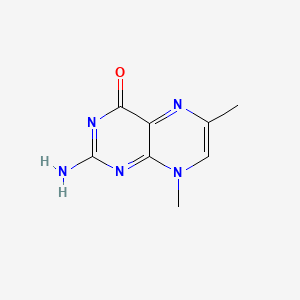
![(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B586622.png)



![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)
![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)

